molecular formula C19H21N3S B258541 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B258541
M. Wt: 323.5 g/mol
InChI Key: YMLWLCLBGIKDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, also known as BPTP, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of benzothieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is not yet fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of several key enzymes and signaling pathways involved in neurodegeneration.
Biochemical and Physiological Effects:
7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It can increase the levels of several key neurotransmitters, including dopamine and acetylcholine, which are known to be involved in the regulation of cognitive function. 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can also decrease the levels of inflammatory cytokines, which are known to contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, one of the limitations of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine. One area of interest is its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine and to identify potential targets for drug development. Finally, research is needed to explore the potential side effects and toxicity of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine involves a multi-step reaction sequence, starting with the condensation of 2-phenylethylamine and 2-chloro-3-methylbenzoic acid to form the intermediate, 2-phenylethyl 2-chloro-3-methylbenzoate. This intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final product, 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine.

Scientific Research Applications

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3S/c1-13-7-8-15-16(11-13)23-19-17(15)18(21-12-22-19)20-10-9-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,21,22)

InChI Key

YMLWLCLBGIKDOE-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4

Origin of Product

United States

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